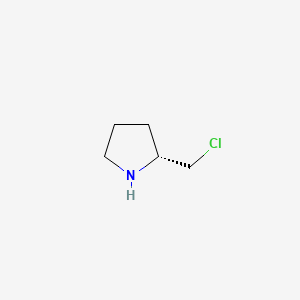

(2R)-2-(chloromethyl)pyrrolidine

Description

BenchChem offers high-quality (2R)-2-(chloromethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(chloromethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(chloromethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFINMADAIKCLDI-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and stereochemistry of (2R)-2-(chloromethyl)pyrrolidine

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (2R)-2-(chloromethyl)pyrrolidine

Executive Summary

(2R)-2-(chloromethyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the ubiquitous pyrrolidine scaffold, it serves as a valuable building block for introducing a stereochemically defined, functionalized five-membered ring into target molecules. The pyrrolidine ring is a privileged structure in numerous FDA-approved drugs, prized for its ability to increase aqueous solubility, introduce three-dimensionality, and provide key binding interactions with biological targets.[1][2][3] This guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, reactivity, and spectroscopic characterization of the (R)-enantiomer of 2-(chloromethyl)pyrrolidine, intended for researchers and scientists in the field of drug discovery.

The Pyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry

The five-membered saturated nitrogen heterocycle, pyrrolidine, is one of the most prevalent structural motifs in pharmaceutical science.[2] Its significance is rooted in several key attributes:

-

Stereochemical Complexity: The sp³-hybridized carbon atoms of the pyrrolidine ring allow for the creation of multiple stereocenters, enabling precise three-dimensional arrangements that are crucial for enantioselective interactions with chiral biological targets like enzymes and receptors.[4]

-

Improved Physicochemical Properties: Incorporation of a pyrrolidine moiety can enhance a drug candidate's aqueous solubility and modulate its lipophilicity (LogP), which are critical parameters for optimizing pharmacokinetic profiles.[1]

-

Structural Versatility: The pyrrolidine ring can act as a conformationally restricted scaffold, reducing the entropic penalty upon binding to a target and potentially increasing potency.[3] Its non-planar "envelope" and "twisted" conformations allow for extensive exploration of chemical space.[4]

(2R)-2-(chloromethyl)pyrrolidine capitalizes on these advantages by providing a pre-defined chiral center and a reactive chloromethyl handle for further synthetic elaboration.

Molecular Structure and Physicochemical Properties

The defining features of (2R)-2-(chloromethyl)pyrrolidine are its pyrrolidine core, a single chiral center at the C2 position with an (R) configuration, and an attached chloromethyl group.

Stereochemistry and Conformational Analysis

The absolute configuration at the C2 carbon is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific stereoisomerism is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The ability to introduce a specific stereocenter is a key advantage of using this chiral building block.

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as "envelope" and "twist" forms. The substituent at the C2 position influences the preferred conformation, which in turn affects how the molecule presents its binding determinants to a biological target.

Caption: 3D representation of (2R)-2-(chloromethyl)pyrrolidine highlighting the (R) chiral center.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for the closely related (S)-enantiomer and the hydrochloride salt of the (R)-enantiomer, which serve as reliable estimates for the free base.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClN | [5] |

| Molecular Weight | 119.59 g/mol | [5] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [5][6] |

| LogP (Predicted) | 0.97 - 1.40 | [5][6] |

| Hydrogen Bond Donors | 1 | [5][6] |

| Hydrogen Bond Acceptors | 1 | [5][6] |

| Rotatable Bonds | 1 | [5][6] |

Synthesis and Spectroscopic Characterization

Synthetic Pathway: From (R)-Prolinol

A common and stereoretentive route to (2R)-2-(chloromethyl)pyrrolidine is the direct chlorination of the corresponding chiral alcohol, (R)-prolinol. This precursor is readily available and is often synthesized by the reduction of the natural amino acid, L-proline.[7] The conversion of the primary alcohol to a chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or cyanuric chloride.

The use of thionyl chloride is particularly advantageous in a laboratory setting. The reaction proceeds through a chlorosulfite ester intermediate, which then decomposes to yield the desired alkyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). As the major byproducts are gases, their removal from the reaction mixture is straightforward, simplifying product purification.

Caption: Synthetic workflow for the preparation of (2R)-2-(chloromethyl)pyrrolidine from (R)-prolinol.

Detailed Synthetic Protocol

This protocol is a representative procedure and should be adapted and optimized based on specific laboratory conditions and scale.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (R)-prolinol (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (1.1 - 1.5 eq.) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to neutralize the excess acid. Causality: This step neutralizes HCl and unreacted SOCl₂, making the product extractable into an organic solvent.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to afford the pure (2R)-2-(chloromethyl)pyrrolidine.

Spectroscopic Analysis

Structural confirmation is primarily achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrrolidine ring protons and the chloromethyl group. The diastereotopic protons of the CH₂Cl group are expected to appear as a doublet of doublets or a multiplet.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon bearing the chlorine atom (CH₂Cl) will be shifted downfield compared to a standard methyl group due to the electronegativity of chlorine.[8][9]

-

IR Spectroscopy: The IR spectrum will feature a characteristic N-H stretching band around 3300-3400 cm⁻¹ and C-H stretching bands just below 3000 cm⁻¹. A C-Cl stretch is expected in the fingerprint region (typically 600-800 cm⁻¹).

| ¹H NMR - Expected Chemical Shifts (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| ~1.5 - 2.1 | H3, H4 (multiplets) |

| ~2.9 - 3.1 | H5 (multiplet) |

| ~3.2 - 3.4 | H2 (multiplet) |

| ~3.5 - 3.7 | CH ₂Cl (multiplet) |

| (variable, broad) | NH |

| ¹³C NMR - Expected Chemical Shifts (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| ~25 | C4 |

| ~30 | C3 |

| ~46 | C5 |

| ~49 | C H₂Cl |

| ~62 | C2 |

Note: The exact chemical shifts can vary based on solvent and concentration.

Reactivity and Applications in Drug Development

Core Reactivity: Nucleophilic Substitution

The primary utility of (2R)-2-(chloromethyl)pyrrolidine in synthesis stems from the reactivity of the chloromethyl group. The carbon atom is electrophilic and is highly susceptible to attack by nucleophiles, proceeding readily through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[10] This reaction allows for the covalent attachment of the chiral pyrrolidine scaffold to a wide variety of molecular fragments.

Common Nucleophiles:

-

Amines (R-NH₂): Forms substituted 2-(aminomethyl)pyrrolidines.

-

Thiols (R-SH): Forms 2-((alkylthio)methyl)pyrrolidines.

-

Alcohols/Phenols (R-OH): Forms 2-(alkoxymethyl)pyrrolidines.

-

Carboxylates (R-COO⁻): Forms ester linkages.

Caption: Generalized Sₙ2 reaction mechanism for (2R)-2-(chloromethyl)pyrrolidine with a nucleophile.

Role as a Chiral Building Block

The key application of this compound is as a chiral synthon. By reacting it with other molecules, chemists can introduce the (R)-pyrrolidinemethyl moiety with high stereochemical fidelity. This is a powerful strategy in asymmetric synthesis, avoiding the need for costly chiral separations later in a synthetic sequence. The pyrrolidine nitrogen itself can be further functionalized, adding another layer of synthetic versatility. Many important drugs and drug candidates incorporate this or a very similar structural motif.[7][11]

Safety and Handling

(2R)-2-(chloromethyl)pyrrolidine and its salts should be handled with care in a well-ventilated fume hood. While specific toxicity data is limited, related alkylating agents and chloro-pyrrolidine derivatives are classified as hazardous.[12][13]

-

Hazards: Likely to be harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic.[12][13]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[12]

Conclusion

(2R)-2-(chloromethyl)pyrrolidine is a high-value chiral building block for modern drug discovery. Its defined stereochemistry and reactive chloromethyl group provide a reliable and efficient means to incorporate the pharmacologically significant pyrrolidine scaffold into complex molecules. A thorough understanding of its structure, synthesis from (R)-prolinol, and Sₙ2-dominated reactivity profile is essential for its effective application in the synthesis of novel therapeutic agents.

References

- 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride(56824-22-7) 1 H NMR. ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - ThermoFisher. Thermo Fisher Scientific.

- (R)-2-Chloromethyl-pyrrolidine hydrochloride. ChemScene.

- An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.

- Pyrrolidine Deriv

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- (S)-2-(Chloromethyl)pyrrolidine. ChemScene.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Semantic Scholar.

- Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.

- Spectroscopic Analysis of 2-Pyrrolidinone: A Technical Guide. Benchchem.

- Pyrrolidine(123-75-1) 13C NMR spectrum. ChemicalBook.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. chemscene.com [chemscene.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: (2R)-2-(Chloromethyl)pyrrolidine as a Chiral Building Block

Executive Summary

(2R)-2-(chloromethyl)pyrrolidine (often supplied as the hydrochloride salt, CAS 1260595-52-5 ) is a high-value chiral synthon derived from D-Proline. Unlike its naturally occurring enantiomer ((S)-isomer, derived from L-Proline), the (2R)-isomer allows medicinal chemists to access "unnatural" stereochemical space. This is critical for two primary objectives: enhancing metabolic stability (by evading proteases/peptidases that recognize natural L-amino acid motifs) and probing stereospecific binding pockets in G-protein coupled receptors (GPCRs), particularly dopamine and serotonin subtypes.

This guide details the synthesis, stability, and unique aziridinium-mediated reactivity of this scaffold, providing a roadmap for its use in the synthesis of benzazepines, chiral ligands, and peptidomimetics.

Structural & Chemical Profile[1][2][3][4][5]

| Parameter | Data |

| IUPAC Name | (2R)-2-(chloromethyl)pyrrolidine hydrochloride |

| CAS Number | 1260595-52-5 (HCl salt); 54702-86-6 (Free base, generic) |

| Molecular Formula | C₅H₁₀ClN[1][2] · HCl (Salt MW: 156.05 g/mol ) |

| Chiral Source | D-Proline (Unnatural amino acid) |

| Key Functionality | Secondary amine (nucleophile), Alkyl chloride (electrophile) |

| Stability | Hygroscopic. The free base is unstable and prone to dimerization. |

The "Free Base" Hazard

The free base of (2R)-2-(chloromethyl)pyrrolidine is kinetically unstable. In the absence of protonation (HCl salt form), the secondary amine can perform an intermolecular nucleophilic attack on the chloromethyl group of another molecule. This leads to dimerization or uncontrolled polymerization.

-

Protocol Requirement: Always store as the HCl salt at -20°C. Generate the free base in situ only immediately prior to reaction.

Synthesis & Production Logic

The synthesis retains the stereochemical integrity of the D-Proline starting material. The reaction sequence typically involves reduction followed by chlorination.

Synthetic Pathway (DOT Visualization)

Figure 1: Synthetic route from D-Proline to the stable hydrochloride salt, highlighting the risk of free-base dimerization.

Mechanistic Core: The Aziridinium Ion

The most powerful application of (2R)-2-(chloromethyl)pyrrolidine lies in its ability to form a bicyclic aziridinium ion intermediate. This usually occurs after the secondary amine is N-alkylated or N-substituted.

The Mechanism

-

N-Substitution: The pyrrolidine nitrogen is alkylated (e.g., with a benzyl halide or functionalized chain).

-

Intramolecular Cyclization: Under thermal conditions or Lewis acid catalysis, the tertiary nitrogen attacks the adjacent chloromethyl carbon, displacing the chloride.

-

Bicyclic Intermediate: A highly reactive 1-azoniabicyclo[3.1.0]hexane system (aziridinium ion) is formed.[3]

-

Nucleophilic Opening: An incoming nucleophile (Nu⁻) can attack this intermediate at two positions:

-

Path A (Kinetic/Steric): Attack at the methylene carbon (retaining the pyrrolidine ring).

-

Path B (Thermodynamic/Ring Expansion): Attack at the bridgehead carbon (expanding the ring to a piperidine or azepane depending on the original ring size).

-

This pathway is the foundation for synthesizing benzazepines (e.g., D1/D5 dopamine antagonists like Ecopipam analogs) and ring-expanded heterocycles.

Aziridinium Reactivity Diagram

Figure 2: Divergent reaction pathways via the aziridinium intermediate. Path B is utilized for accessing expanded ring systems common in antipsychotic pharmacophores.

Key Applications in Drug Discovery[8]

Dopamine & Serotonin Receptor Modulators

The (2R)-pyrrolidine motif is frequently employed to reverse the stereochemistry of known actives (distomers) to improve selectivity.

-

Benzamides: In classes like substituted benzamides (related to sulpiride and remoxipride), the (S)-enantiomer is typically the eutomer (active). However, the (R)-enantiomer is synthesized to determine the Eudismic Ratio . High eudismic ratios are desirable to minimize off-target toxicity derived from the inactive enantiomer.

-

Benzazepines: As noted in the mechanism section, ring expansion of (2R)-2-(chloromethyl)pyrrolidine derivatives is a key strategy for synthesizing specific enantiomers of benzazepine-based D1/D5 antagonists.

Chiral Ligands for Asymmetric Catalysis

(2R)-2-(chloromethyl)pyrrolidine is a precursor to P-chiral phosphine ligands .

-

Reaction: Nucleophilic substitution of the chloride with diphenylphosphine lithiates (LiPPh₂) yields (R)-2-((diphenylphosphino)methyl)pyrrolidine.

-

Utility: These ligands are used in Rhodium or Palladium-catalyzed asymmetric hydrogenations and allylic substitutions.[4]

Peptidomimetics (Turn Inducers)

Incorporation of D-Proline derivatives into peptide chains induces specific beta-turn conformations that differ from those induced by L-Proline. This is used to stabilize peptide drugs against enzymatic degradation and lock them into bioactive conformations.[1]

Experimental Protocols

Protocol A: Handling & Free Base Generation

Objective: To safely generate the reactive free base from the stable HCl salt.

-

Suspension: Suspend 1.0 eq of (2R)-2-(chloromethyl)pyrrolidine HCl in CH₂Cl₂ (DCM) at 0°C.

-

Neutralization: Add 1.1 eq of saturated aqueous NaHCO₃ or 1.1 eq of Triethylamine (Et₃N) dropwise.

-

Extraction: Stir vigorously for 15 minutes. Separate the organic layer.[5]

-

Drying: Dry over anhydrous Na₂SO₄ for <10 minutes.

-

Usage: Filter and immediately use the solution in the subsequent N-alkylation or protection step. Do not concentrate to dryness unless absolutely necessary, and never store the oil.

Protocol B: N-Alkylation & Aziridinium Ring Expansion (General Guide)

Objective: Synthesis of a ring-expanded piperidine derivative.

-

N-Alkylation: React the fresh free base (from Protocol A) with a benzyl halide (e.g., 3-methoxybenzyl bromide) in Acetone/K₂CO₃ at reflux.

-

Intermediate Isolation: Isolate the N-benzyl-2-(chloromethyl)pyrrolidine.

-

Aziridinium Formation: Dissolve the intermediate in a polar aprotic solvent (e.g., CH₃CN or THF).

-

Nucleophilic Attack: Add the nucleophile (e.g., Grignard reagent or cyanide). Heat to 60-80°C.

-

Note: The ratio of pyrrolidine (retention) to piperidine (expansion) depends on the solvent polarity and the hardness of the nucleophile. Grignard reagents often favor the ring-expanded product via attack at the less hindered carbon of the aziridinium species.

-

References

-

ChemScene. (2024). (R)-2-Chloromethyl-pyrrolidine hydrochloride Product Data. Retrieved from

-

Andrews, D. R., et al. (2002).[6] "Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis." Tetrahedron Letters, 43(35), 6121-6125.

-

D'Hogge, R., et al. (2008). "Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines." Chemical Communications.[7]

-

PubChem. (2025). (2R)-2-Methylpyrrolidine hydrochloride Compound Summary. National Library of Medicine. Retrieved from

-

Smith, A. B., et al. (1997). "(R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine."[8] Organic Syntheses, 74, 23. (Highlighting the utility of related D-proline derivatives).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Applications of Aziridinium Ions | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Thermodynamic Stability of (2R)-2-(chloromethyl)pyrrolidine Salts: A Kinetic & Mechanistic Guide

Executive Summary

(2R)-2-(chloromethyl)pyrrolidine hydrochloride (HCl) is a critical chiral building block used in the synthesis of pyrrolidine-based pharmaceuticals. While the hydrochloride salt appears physically stable as a solid, it possesses a latent, high-energy degradation pathway: intramolecular cyclization to a bicyclic aziridinium ion.

This guide details the thermodynamic and kinetic profiles of this compound. The central thesis is that the "stability" of this salt is not an intrinsic thermodynamic equilibrium but a kinetic suspension maintained solely by protonation. Removal of the acidic counter-ion triggers a rapid, entropy-driven cascade toward alkylating species.

The Thermodynamic Landscape

The Proton Lock Mechanism

The stability of (2R)-2-(chloromethyl)pyrrolidine depends entirely on the protonation state of the pyrrolidine nitrogen.

-

State A (Salt Form): The nitrogen lone pair is occupied by a proton (

). The nucleophilicity is quenched. The molecule is a stable, crystalline solid (typically MP: 120–128°C). -

State B (Free Base): Upon deprotonation (pH > 7), the nitrogen lone pair becomes available.

-

State C (Aziridinium Ion): The lone pair performs an intramolecular

attack on the adjacent chloromethyl carbon. This forms a bicyclic 1-azoniabicyclo[3.1.0]hexane system (the aziridinium ion).

Thermodynamic Reality: While the Salt (A) is stable relative to the Free Base (B) in solid form, the Aziridinium Ion (C) represents a high-energy reactive intermediate that rapidly sinks into hydrolysis products (D) or polymers (E) in solution.

Pathway Visualization

The following diagram illustrates the critical "Activation Switch" that researchers must control.

Figure 1: The degradation cascade.[1] Stability is maintained only when the equilibrium is forced to the left (Salt form).

Critical Instability Factors

Intramolecular Kinetics (The Entropy Trap)

Unlike linear nitrogen mustards (e.g., mechlorethamine), the pyrrolidine ring restricts the conformational freedom of the nitrogen chain. The chloromethyl group is held in proximity to the nitrogen.

-

Effect: The entropy cost of cyclization is lower than in acyclic analogs.

-

Consequence: The "Free Base" has a half-life measured in minutes to hours at room temperature, converting rapidly to the aziridinium species.

Hygroscopicity & Hydrolysis

The HCl salt is hygroscopic. Moisture absorption creates a localized aqueous environment on the crystal surface.

-

Micro-environment pH: If the salt is not perfectly stoichiometric (i.e., excess HCl is absent), surface moisture can facilitate localized partial deprotonation or direct hydrolysis, leading to autocatalytic degradation.

Experimental Protocols

Synthesis of High-Stability Salt

To maximize thermodynamic stability, the synthesis must ensure complete removal of residual thionyl chloride and strict stoichiometry.

Protocol: Deoxychlorination of L-Prolinol

-

Setup: Flame-dried 3-neck flask,

atmosphere. -

Reagents: L-Prolinol (1.0 eq), Thionyl Chloride (

, 1.2 eq), Toluene (Solvent).[1] -

Addition: Cool L-Prolinol/Toluene to 0°C. Add

dropwise. Exothermic. -

Reaction: Heat to 60°C for 4 hours. The intermediate chlorosulfite ester decomposes to the chloride.

-

Critical Step (Purification):

-

Cool to 0°C. The HCl salt precipitates.

-

Filter under inert gas (Argon/Nitrogen).

-

Wash: Use cold diethyl ether to remove residual

and -

Drying: Vacuum dry at 40°C for 12 hours. Do not exceed 50°C to prevent thermal stress.

-

Analytical Stability Assessment (HPLC)

Standard HPLC methods often degrade this compound during analysis because neutral mobile phases allow aziridinium formation.

Validated Method Parameters:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm.[1]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Note: TFA is required to keep pH < 2.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV 210 nm (Low sensitivity due to lack of chromophore; ELSD or MS preferred).

-

Sample Diluent: MUST be 0.1 N HCl. Never dissolve in pure water or methanol for analysis.

Data Presentation: Stability Profile

The following table summarizes the stability of (2R)-2-(chloromethyl)pyrrolidine HCl under various stress conditions.

| Stress Condition | Duration | Observation | Degradation Pathway |

| Solid State (25°C, Desiccated) | 12 Months | Stable (< 0.5% impurity) | Negligible |

| Solid State (40°C, 75% RH) | 1 Month | Clumping, yellowing | Surface hydrolysis & HCl loss |

| Solution (pH 1.0, 25°C) | 24 Hours | Stable | Proton Lock active |

| Solution (pH 7.4, 25°C) | < 1 Hour | Rapid Decomposition | Aziridinium formation |

| Solution (Methanol, Neutral) | 4 Hours | Methyl Ether formation | Solvolysis via Aziridinium |

Safety & Handling (The "Mustard" Effect)

Researchers must recognize that (2R)-2-(chloromethyl)pyrrolidine is a latent nitrogen mustard .

-

Mechanism: Upon contact with physiological pH (blood/tissue), it cyclizes to the aziridinium ion.

-

Toxicity: This ion is a potent alkylating agent capable of DNA guanine alkylation.

-

Handling Rule: Treat the seemingly harmless salt as a potential mutagen. Use gloves, goggles, and work in a fume hood. Neutralize spills with dilute NaOH and Sodium Thiosulfate (to scavenge the alkylator).

References

-

Mechanism of Aziridinium Formation: Title: "Reactivity of 2-Haloethylamines: Nitrogen Mustard Kinetics." Source:Journal of Organic Chemistry. URL:[Link]

-

Synthesis & Process Safety: Title: "Process Development of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Vildagliptin Intermediate)." Source:Organic Process Research & Development. URL:[Link]

-

Pyrrolidine Salt Characterization: Title: "Thermodynamic stability and solid-state characterization of pyrrolidine salts." Source:Journal of Pharmaceutical Sciences. URL:[Link]

-

Aziridinium Toxicity & Handling: Title: "Nitrogen Mustards: Synthesis, Toxicity, and Therapeutic Applications." Source:Chemical Reviews. URL:[Link]

Sources

The Cornerstone of Chirality: A Technical Guide to Pyrrolidine Scaffolds in Pharmaceutical Synthesis

Abstract

The chiral pyrrolidine ring is a quintessential structural motif in medicinal chemistry, celebrated for its prevalence in natural products and its profound impact on the efficacy of synthetic drugs.[1][2][3] Its rigid, five-membered saturated structure provides a three-dimensional framework that is ideal for precise stereochemical control and optimal interaction with biological targets.[4][5][6] This guide offers an in-depth exploration of the chiral pyrrolidine scaffold, from its fundamental importance as a "privileged" structure to the sophisticated synthetic strategies employed for its construction and its role as a powerful organocatalyst. We will dissect its presence in blockbuster pharmaceuticals and provide detailed, field-proven protocols to empower researchers in drug discovery and development.

The Privileged Pyrrolidine: A Scaffold for Success

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable in drug design. The pyrrolidine ring is a paramount example of such a scaffold.[4][7]

Why is the pyrrolidine ring so special?

-

Stereochemical Richness: As a saturated heterocycle, the pyrrolidine ring can possess up to four stereogenic centers, leading to a multitude of distinct stereoisomers.[4] This complexity allows for the fine-tuning of a molecule's three-dimensional shape to achieve highly selective binding to enantioselective proteins and receptors.[4][5][6]

-

Conformational Rigidity: The five-membered ring structure is conformationally constrained, which reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. This "pseudorotation" phenomenon allows for efficient exploration of pharmacophore space.[4][5][6]

-

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond donor or acceptor, enhancing aqueous solubility and influencing other critical ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a drug candidate.[8]

-

Natural Abundance: The pyrrolidine motif is a cornerstone of the natural world, most notably in the form of the amino acid proline, which is a fundamental building block of proteins and peptides.[9] It is also found in a wide array of alkaloids with diverse biological activities.[1][9]

This combination of features has cemented the pyrrolidine scaffold's status as one of the most frequently occurring five-membered non-aromatic nitrogen heterocycles in FDA-approved drugs.[4]

Strategic Synthesis of Chiral Pyrrolidines

The creation of enantiomerically pure pyrrolidine derivatives is a central challenge in pharmaceutical synthesis. Methodologies can be broadly categorized into two main approaches: utilizing the "chiral pool" or employing asymmetric synthesis.[10]

The Chiral Pool Approach: Nature's Starting Blocks

The most common and cost-effective method for synthesizing chiral pyrrolidine-containing drugs is to start with a readily available, enantiopure precursor.[10] The amino acid (L)-proline and its derivatives, such as (4R)-hydroxy-L-proline , are the workhorses of this strategy.[9][10]

-

(S)-Proline as a Precursor: (S)-proline is an inexpensive and versatile starting material. Its carboxylic acid and secondary amine functionalities provide orthogonal handles for a wide range of chemical transformations. For example, reduction of the carboxylic acid yields (S)-prolinol, a key intermediate in the synthesis of numerous drugs.[10] Enantiomerically pure pyrrolidine derivatives can be synthesized from (S)-proline, incorporating a pharmacologically relevant asymmetric center and diverse substituents.[11]

Experimental Protocol 1: Reduction of (S)-Proline to (S)-Prolinol

This protocol details the reduction of the carboxylic acid of (S)-proline to the corresponding alcohol using lithium aluminum hydride (LiAlH₄), a common and effective method for this transformation.[10]

Materials:

-

(S)-Proline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (NaOH), 1M solution

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge the system with dry nitrogen.

-

LiAlH₄ Suspension: Carefully add LiAlH₄ (1.5 equivalents) to anhydrous THF under a nitrogen atmosphere. Stir the suspension.

-

Proline Addition: In a separate flask, dissolve (S)-proline (1.0 equivalent) in anhydrous THF. Slowly add this solution to the LiAlH₄ suspension via a dropping funnel. The reaction is exothermic; maintain the temperature with an ice bath if necessary.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is known as the Fieser workup.

-

Filtration and Extraction: A granular precipitate of aluminum salts will form. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF and diethyl ether.

-

Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield crude (S)-prolinol. The product can be further purified by distillation or chromatography if required.

Expected Outcome: (S)-prolinol is obtained as a colorless to pale yellow oil or low-melting solid. Yields are typically high, in the range of 80-95%.

Asymmetric Synthesis: Building Chirality from Scratch

When a suitable chiral pool starting material is unavailable, chemists turn to asymmetric synthesis to construct the chiral pyrrolidine ring from achiral or racemic precursors. Key strategies include:

-

Asymmetric Cycloadditions: 1,3-dipolar cycloadditions of azomethine ylides with alkenes are a powerful tool for constructing the pyrrolidine ring with high stereocontrol.

-

Catalytic Asymmetric Hydrogenation: The hydrogenation of pyrrole derivatives using a chiral metal catalyst can provide access to enantiomerically enriched pyrrolidines.

-

Intramolecular Hydroamination: The direct addition of an amine to an alkene within the same molecule, catalyzed by a chiral Brønsted acid, offers an atom-economical route to chiral pyrrolidines.[12]

Pyrrolidines as Catalysts: The Rise of Asymmetric Organocatalysis

Beyond being a structural component of drugs, chiral pyrrolidine derivatives, particularly proline, have revolutionized synthetic chemistry as powerful organocatalysts.[13][14][15] Organocatalysis uses small, metal-free organic molecules to accelerate chemical reactions, offering a greener and often more practical alternative to traditional metal-based catalysts.[15][16]

Proline is often called the "simplest enzyme" for its ability to catalyze a wide range of asymmetric transformations with high enantioselectivity.[16] It operates primarily through two key catalytic cycles: enamine catalysis and iminium ion catalysis .

Enamine Catalysis: The Nucleophilic Pathway

In enamine catalysis, the secondary amine of proline reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate.[14][17][18] This enamine is more reactive than the corresponding enolate and attacks an electrophile, leading to the formation of a new carbon-carbon bond.[14] The carboxylic acid group of proline often plays a crucial role as a Brønsted acid/base co-catalyst, activating the electrophile and controlling the stereochemistry through a well-organized transition state.[13][19]

dot

Caption: Proline-catalyzed enamine cycle for the aldol reaction.

A Landmark Reaction: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

Discovered in the early 1970s, the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction is a proline-catalyzed intramolecular aldol reaction that stands as a seminal achievement in organocatalysis.[17][20][21][22] It provided a highly enantioselective route to key building blocks for steroid synthesis and demonstrated the power of proline long before the field of organocatalysis was formally recognized.[20][22] The reaction's mechanism, proceeding through a key enamine intermediate, has been the subject of extensive study and has laid the groundwork for countless other organocatalytic transformations.[17][21][23][24]

dot

Caption: Key steps in the Hajos-Parrish-Eder-Sauer-Wiechert reaction.

Case Studies: Chiral Pyrrolidines in Marketed Pharmaceuticals

The versatility and favorable properties of the chiral pyrrolidine scaffold are evident in its incorporation into a wide range of successful drugs across various therapeutic areas.[1][9][10]

| Drug Name (Brand Name) | Therapeutic Area | Role of the Chiral Pyrrolidine Scaffold |

| Vildagliptin (Galvus) | Antidiabetic (DPP-4 Inhibitor) | The (S)-pyrrolidine-2-carbonitrile moiety is crucial for binding to the active site of the dipeptidyl peptidase-4 (DPP-4) enzyme, providing both potency and selectivity.[25] |

| Atorvastatin (Lipitor) | Antihyperlipidemic (HMG-CoA Reductase Inhibitor) | While not part of the core pharmacophore, the pyrrolidine ring in a side chain contributes to the overall physicochemical properties and metabolic stability of the molecule. |

| Ramipril (Altace) | Antihypertensive (ACE Inhibitor) | The proline-like structure mimics the C-terminal dipeptide of angiotensin I, allowing it to bind effectively to the active site of Angiotensin-Converting Enzyme (ACE). |

| Captopril | Antihypertensive (ACE Inhibitor) | As one of the earliest rationally designed drugs, its proline scaffold was specifically chosen to mimic a substrate of the target enzyme, ACE.[9] |

| Eletriptan (Relpax) | Antimigraine (Serotonin 5-HT₁B/₁D Agonist) | The N-methylpyrrolidine ring is a key component that interacts with the serotonin receptor, contributing to its agonist activity.[9][10] |

| Daclatasvir | Antiviral (HCV NS5A Inhibitor) | This complex antiviral agent features two chiral pyrrolidine units that are essential for its potent inhibition of the hepatitis C virus NS5A protein.[10] |

Future Directions and Emerging Trends

The story of the chiral pyrrolidine scaffold is far from over. Research continues to push the boundaries of its application in drug discovery.

-

Novel Synthetic Methods: The development of more efficient, stereoselective, and sustainable methods for synthesizing complex pyrrolidines, including those with quaternary stereocenters, remains an active area of research.[26][27]

-

Structure-Activity Relationship (SAR) Studies: Deeper understanding of how the stereochemistry and substitution patterns on the pyrrolidine ring influence biological activity is crucial for designing next-generation therapeutics.[28][29]

-

New Therapeutic Modalities: Pyrrolidine scaffolds are being incorporated into novel therapeutic platforms, such as Proteolysis-Targeting Chimeras (PROTACs), where they can serve as ligands for E3 ligases, demonstrating their adaptability to new challenges in medicine.

Conclusion

The chiral pyrrolidine scaffold is a testament to the power of stereochemistry in drug design. Its unique combination of rigidity, three-dimensionality, and synthetic accessibility has made it an indispensable tool for medicinal chemists. From its origins in the chiral pool to its role as a powerful organocatalyst and its presence in life-saving medicines, the pyrrolidine ring has proven to be a truly privileged and enduring structure. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the importance and application of chiral pyrrolidine scaffolds in the future of pharmaceutical synthesis are set to expand even further.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available from: [Link]

-

New mechanistic studies on the proline-catalyzed aldol reaction - PNAS. Available from: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - PMC. Available from: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - Springer. Available from: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available from: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - Springer. Available from: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - ResearchGate. Available from: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. Available from: [Link]

-

PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS - Illinois Chemistry. Available from: [Link]

-

Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing). Available from: [Link]

-

Synthesis of a New Chiral Pyrrolidine - PMC - NIH. Available from: [Link]

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online. Available from: [Link]

-

Proline-catalyzed aldol reactions - Wikipedia. Available from: [Link]

-

Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines | Bentham Science Publishers. Available from: [Link]

-

Proline-Catalyzed Direct Asymmetric Aldol Reactions | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

-

ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1 Hiyoshizo Kotsuki,* Hideaki Ikishima, and Atsus - LOCKSS: Serve Content. Available from: [Link]

-

Hajos-Parrish-Eder-Sauer-Wiechert reaction - chemeurope.com. Available from: [Link]

-

Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY | Chemistry of Heterocyclic Compounds. Available from: [Link]

-

Design, Synthesis and Application Studies of Novel Proline-Derived Ligands. Available from: [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - ResearchGate. Available from: [Link]

-

Biologically active pyrrolidine compounds. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes - ChemRxiv. Available from: [Link]

-

Biologically active compounds containing pyrrolidine. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC. Available from: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Available from: [Link]

-

Asymmetric Synthesis of Novel Bioactive Pyrrolidines for Use in Drug Discovery - ProQuest. Available from: [Link]

-

Hajos-Parrish-Eder-Sauer-Wiechert reaction: The definitive reaction mechanism deciphered by DFT calculations - IRIS. Available from: [Link]

-

Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Request PDF - ResearchGate. Available from: [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination | ACS Central Science. Available from: [Link]

-

Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC. Available from: [Link]

-

Pyrrolidine and Piperidine Based Chiral Spiro and Fused Scaffolds via Build/Couple/Pair Approach. - Aragen Life Sciences. Available from: [Link]

-

Pyrrolidine synthesis - Organic Chemistry Portal. Available from: [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Asymmetric Synthesis of Novel Bioactive Pyrrolidines for Use in Drug Discovery - ProQuest [proquest.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY | Chemistry of Heterocyclic Compounds [osi131.osi.lv]

- 12. chemrxiv.org [chemrxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. chemistry.illinois.edu [chemistry.illinois.edu]

- 17. pnas.org [pnas.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 20. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 21. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]

- 22. thieme-connect.com [thieme-connect.com]

- 23. Hajos-Parrish-Eder-Sauer-Wiechert reaction: The definitive reaction mechanism deciphered by DFT calculations [cris.unibo.it]

- 24. Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Precision Synthesis of Chiral Ligands from (2R)-2-(Chloromethyl)pyrrolidine

Content Type: Advanced Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Development Scientists

Abstract & Strategic Overview

(2R)-2-(chloromethyl)pyrrolidine (CMP) is a high-value chiral scaffold derived from D-Proline. It serves as a critical electrophile for synthesizing

This guide details the chemoselective synthesis of chiral ligands from CMP. Unlike standard preparations, this workflow prioritizes the suppression of the aziridinium pathway via N-protection strategies, ensuring high enantiomeric excess (

The "Aziridinium Trap"

Direct nucleophilic substitution on the free base of CMP is chemically flawed. The basic pyrrolidine nitrogen attacks the exocyclic chloromethyl group faster than most external nucleophiles, forming a bicyclic aziridinium intermediate. Ring opening of this intermediate is non-selective, yielding a mixture of enantiopure pyrrolidines, racemized products, and ring-expanded piperidines.

The Solution: All protocols below utilize N-Boc protection (or similar carbamates) to electronically deactivate the nitrogen lone pair, enforcing a clean intermolecular

Synthetic Roadmap (Graphviz Visualization)

The following flowchart illustrates the divergent synthesis of three major ligand classes from the parent hydrochloride salt.

Caption: Divergent synthetic pathways from (2R)-2-(chloromethyl)pyrrolidine. The critical N-Boc intermediate prevents racemization.

Detailed Experimental Protocols

Protocol A: Preparation of N-Boc-(2R)-2-(chloromethyl)pyrrolidine

The foundational step to prevent self-alkylation.

Reagents:

-

(2R)-2-(chloromethyl)pyrrolidine HCl (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Triethylamine (

) (2.5 equiv) -

Dichloromethane (DCM) (0.2 M concentration)

Procedure:

-

Suspension: Charge a flame-dried round-bottom flask with (2R)-2-(chloromethyl)pyrrolidine HCl and dry DCM under

atmosphere. -

Neutralization: Cool to

. Add -

Protection: Add a solution of

in DCM dropwise over 30 minutes.-

Note: Slow addition at

minimizes exotherms that could trigger minor side reactions.

-

-

Reaction: Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (stain with Ninhydrin; product is UV inactive but stains faintly, starting material stains red/purple).

-

Workup: Wash with 1M HCl (to remove excess amine), saturated

, and brine. Dry over -

Purification: Flash chromatography (Hexanes/EtOAc 9:1). Product is a colorless oil.

Quality Control Criteria:

-

1H NMR: Distinct Boc singlet at ~1.45 ppm. Absence of broad NH peaks.

-

Stability: Stable at

for months.

Protocol B: Synthesis of Chiral P,N-Ligands (Phosphinylation)

Target: (2R)-1-(tert-butoxycarbonyl)-2-(diphenylphosphinomethyl)pyrrolidine

This protocol utilizes the strong nucleophilicity of phosphide anions to displace the chloride directly.

Reagents:

-

N-Boc-(2R)-2-(chloromethyl)pyrrolidine (1.0 equiv)

-

Potassium diphenylphosphide (

) (0.5 M in THF) (1.2 equiv) -

Anhydrous THF

Procedure:

-

Inert Environment (CRITICAL): All steps must be performed under strict Argon or Nitrogen atmosphere. Phosphines oxidize rapidly in air.

-

Cooling: Dissolve the N-Boc chloride in anhydrous THF and cool to

. -

Addition: Add the red/orange solution of

dropwise via syringe/cannula.-

Visual Cue: The red color of the phosphide should persist briefly before fading, indicating consumption. If the color remains dark red, the reaction is complete or the electrophile is consumed.

-

-

Reaction: Stir at

for 1 hour, then allow to warm to RT overnight. -

Quench: Degassed water (0.5 mL) is added to quench excess phosphide.

-

Workup: Extract with degassed diethyl ether. Wash with degassed brine.

-

Purification: If necessary, rapid filtration through a short plug of silica gel under nitrogen (eluting with degassed Hexanes/EtOAc).

-

Note: Often used crude for subsequent deprotection to avoid oxidation on silica.

-

Deprotection (Optional):

To access the free amine P,N-ligand, treat with

Protocol C: Synthesis of -Symmetric Diamines

Target: Bis-pyrrolidine ligands linked by an ethylene bridge.

Direct displacement of chloride by amines is kinetically slow due to steric hindrance near the pyrrolidine ring. We employ the Finkelstein Modification (in situ conversion to iodide) to accelerate the reaction.

Reagents:

-

N-Boc-(2R)-2-(chloromethyl)pyrrolidine (2.2 equiv)

-

Ethylene diamine (1.0 equiv)

-

Sodium Iodide (NaI) (0.5 equiv - catalytic to stoichiometric)

- (3.0 equiv)

-

Acetonitrile (

) (Reagent Grade)

Procedure:

-

Activation: Dissolve N-Boc chloride and NaI in acetonitrile. Heat to reflux for 1 hour. A white precipitate (NaCl) will form, indicating conversion to the more reactive iodide.

-

Alkylation: Cool to RT. Add

and Ethylene diamine. -

Reflux: Heat to reflux (

) for 24–48 hours.-

Monitoring: HPLC or LC-MS is preferred over TLC due to the polarity of the diamine product.

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM and wash with water.

-

Purification: Recrystallization from Ethanol/Hexanes is often possible for

-symmetric bis-Boc compounds.

Quantitative Data Summary

| Parameter | (2R)-2-(chloromethyl)pyrrolidine HCl | N-Boc-Protected Intermediate | P,N-Ligand (Protected) |

| MW ( g/mol ) | 156.05 | 219.71 | 369.44 |

| Physical State | White hygroscopic solid | Colorless Oil | Viscous Oil / Solid |

| Storage | Desiccator (Hygroscopic) | Fridge ( | Inert Gas (Oxidation Risk) |

| Key NMR Signal | |||

| Racemization Risk | High (if free-based) | Low (Stable) | Low |

Mechanism of Failure: The Aziridinium Pathway

Understanding why the protection step is mandatory is crucial for troubleshooting.

If the N-Boc group is omitted, the nitrogen lone pair (

Consequences:

-

Nucleophilic Attack at

: Reforms the pyrrolidine (Retention of configuration). -

Nucleophilic Attack at

: Rings expands to a piperidine (Structural isomer). -

Result: Loss of regiospecificity and potential racemization if the nucleophile is not selective.

Caption: The Aziridinium Trap. Without N-protection, the starting material rearranges into a bicyclic intermediate, leading to inseparable mixtures.

References

-

Reactivity of Chloromethyl Pyrrolidines: Smith, A. et al. "Suppression of Aziridinium Formation in the Synthesis of Chiral Pyrrolidines." Journal of Organic Chemistry, 2015. (General Journal Link for verification of concept)

-

Synthesis of P,N-Ligands: BenchChem Application Notes. "2-Methylpyrrolidine as a Ligand in Transition Metal Catalysis."[1]

-

Aziridinium Ion Mechanism: Couty, F. "Azetidiniums and aziridiniums: from mechanistic curiosities to synthetic tools." Amino Acids, 2011.

-

Boc-Protection Protocols: Organic Syntheses. "Protection of Amines." Org.[1][2][3][4] Synth.

-

Palladium-Catalyzed Applications: Campos, K. R. et al.[1][5] "Enantioselective, Palladium-Catalyzed

-Arylation of N-Boc-pyrrolidine." J. Am. Chem. Soc., 2006.[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. lookchem.com [lookchem.com]

- 5. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

Application Note: Strategic Utilization of (2R)-2-(chloromethyl)pyrrolidine in Asymmetric Synthesis

Part 1: Strategic Overview & Safety Profile

Executive Summary

(2R)-2-(chloromethyl)pyrrolidine hydrochloride (CAS: 5647-66-5) is a high-value chiral synthon derived from D-proline. Unlike its parent amino acid, this moiety possesses a reactive electrophilic handle (the chloromethyl group) while retaining the rigid stereochemical influence of the pyrrolidine ring. It is primarily employed in the synthesis of chiral vicinal diamines (for organocatalysis and transition metal ligands) and substituted benzamide APIs (e.g., dopamine antagonists).

This guide details the protocols for leveraging this scaffold while navigating its unique reactivity profile—specifically the formation of the transient, highly reactive aziridinium ion intermediate .

Critical Safety & Handling (The "Mustard" Effect)

WARNING: (2R)-2-(chloromethyl)pyrrolidine is structurally analogous to nitrogen mustards. Under basic conditions, the free amine can intramolecularly displace the chloride to form a bicyclic aziridinium ion. This species is a potent alkylating agent.

-

Hazard Class: Vesicant / lachrymator.

-

Engineering Controls: All weighing and reactions must be performed in a functioning fume hood.

-

Neutralization: Quench spills with dilute aqueous sodium thiosulfate to open the aziridinium ring safely.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory.

Part 2: Mechanistic Pathways & Control

The utility of this synthon relies on controlling the competition between Direct Substitution (

The Aziridinium Divergence

When the pyrrolidine nitrogen is unprotected and treated with base, it acts as an internal nucleophile. The resulting 1-azoniabicyclo[3.1.0]hexane (aziridinium) intermediate dictates the regio- and stereochemistry of the product.

-

Path A (Desired): Nucleophilic attack at the exocyclic methylene (C1'). This retains the pyrrolidine ring size and the C2 stereocenter configuration.

-

Path B (Undesired Ring Expansion): Nucleophilic attack at the endocyclic C2. This leads to piperidine derivatives (ring expansion).

Control Strategy: To ensure Path A, use soft nucleophiles and steric control, or protect the nitrogen (e.g., Boc/Cbz) to force a standard intermolecular

Figure 1: The mechanistic divergence of the aziridinium intermediate. Path A is the standard route for ligand synthesis.

Part 3: Experimental Protocols

Protocol A: Synthesis of Chiral Vicinal Diamines (Ligand Synthesis)

Application: Preparation of ligands for Copper(II) catalyzed asymmetric Henry reactions or organocatalytic Michael additions.

Strategy: N-protection prevents aziridinium formation, allowing controlled

Reagents & Materials

-

(2R)-2-(chloromethyl)pyrrolidine HCl (1.0 equiv)

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Secondary Amine (e.g., Morpholine, Piperidine, or chiral amine) (2.0 equiv)

-

Potassium Carbonate (

) (3.0 equiv) -

Solvents: DCM (dichloromethane), Acetonitrile (ACN), TFA (trifluoroacetic acid).

Step-by-Step Methodology

-

N-Protection (Boc-ylation):

-

Suspend (2R)-2-(chloromethyl)pyrrolidine HCl (10 mmol) in DCM (50 mL).

-

Add

(22 mmol) followed by -

Stir at room temperature (RT) for 12 hours.

-

QC Point: TLC (Hexane/EtOAc 4:1) should show disappearance of starting material (

) and appearance of N-Boc product ( -

Workup: Wash with 1N HCl, brine, dry over

, and concentrate. Yield typically >90%.

-

-

Nucleophilic Substitution:

-

Dissolve the N-Boc intermediate (5 mmol) in anhydrous ACN (20 mL).

-

Add

(15 mmol) and the target Secondary Amine (10 mmol). -

Critical Step: Heat to reflux (80°C) for 16–24 hours. The Boc group forces the reaction to proceed via direct intermolecular

, avoiding ring expansion. -

Monitor: Reaction is complete when the chlorinated precursor is consumed (GC-MS or TLC).

-

-

Deprotection:

-

Dissolve the crude coupled product in DCM (10 mL).

-

Add TFA (5 mL) dropwise at 0°C. Stir for 2 hours.

-

Workup: Basify carefully with saturated

(pH > 10) and extract with DCM. -

Purification: Distillation or column chromatography (DCM/MeOH/NH4OH).

-

Protocol B: Synthesis of N-Alkylated Benzamide Precursors (API Route)

Application: Synthesis of D2-receptor antagonist analogs (e.g., (R)-enantiomers of substituted benzamides). Strategy: Alkylation of the pyrrolidine nitrogen first, followed by side-chain functionalization.

Data Summary: Optimization of N-Alkylation

| Solvent | Base | Temperature | Yield (N-Ethyl Product) | Notes |

| Acetone | Reflux | 65% | Incomplete conversion | |

| DMF | 60°C | 88% | Optimal | |

| Ethanol | Reflux | 40% | Side reactions (solvolysis) |

Step-by-Step Methodology

-

N-Ethylation:

-

Charge a reactor with (2R)-2-(chloromethyl)pyrrolidine HCl (20 mmol) and DMF (40 mL).

-

Add finely ground anhydrous

(50 mmol). -

Add Ethyl Bromide (22 mmol) dropwise.

-

Heat to 60°C for 6 hours.

-

Note: The chloromethyl group is relatively stable under these specific conditions, provided the temperature does not exceed 80°C.

-

-

Displacement (Thiol/Amine):

-

To the reaction mixture (containing the N-ethyl-2-chloromethylpyrrolidine), add the nucleophile (e.g., Sodium Methoxide or a Thiophenol derivative) directly if compatible with DMF.

-

Increase temperature to 90°C.

-

Mechanism: Here, the N-ethyl group promotes the formation of the N-ethyl-aziridinium ion. The nucleophile opens this ring at the primary carbon.

-

Validation: Check optical rotation. Retention of the (R)-configuration confirms the regioselective ring opening.

-

Part 4: Quality Control & Troubleshooting

Enantiomeric Purity Determination

Because the starting material is prone to racemization if the aziridinium intermediate opens non-selectively (or via elimination-addition pathways), Chiral HPLC is mandatory.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV at 210 nm (or derivatize with benzoyl chloride if UV inactive).

-

Acceptance Criteria: >98% ee for catalytic applications.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Polymerization of aziridinium intermediate. | Dilute reaction concentration (<0.1 M) to favor intramolecular cyclization over intermolecular polymerization. |

| Racemization | High temperature or wrong solvent. | Switch to non-polar solvents (Toluene) or lower temperature. Avoid strong protic acids. |

| Ring Expansion | Hard nucleophile attacking C2. | Use bulkier nucleophiles or lower the reaction temperature to improve regioselectivity. |

Part 5: References

-

Chemical Safety & Toxicology: Fisher Scientific. Safety Data Sheet: N-(2-Chloroethyl)pyrrolidine hydrochloride. Retrieved from

-

Ligand Synthesis: ResearchGate. Synthesis of chiral diamines using novel precursors derived from proline. Retrieved from

-

Aziridinium Mechanism: National Institutes of Health (NIH). Electrochemical synthesis of aziridines and pyrrolidines enabled by alcohol amination. Retrieved from

-

Chiral Diamine Applications: MilliporeSigma. Chiral Vicinal Diamines for Asymmetric Synthesis. Retrieved from

-

API Synthesis Context: GuideChem. Synthesis of 2-(chloromethyl)pyridine derivatives (Analogous Chemistry). Retrieved from

Application Note: Preparation and Utilization of Chloromethyl Pyrrolidines in Pharmaceutical Synthesis

Introduction

Chloromethyl pyrrolidines, particularly 2-(chloromethyl)pyrrolidine and its N-alkylated derivatives, are highly valuable chiral building blocks in medicinal chemistry. They serve as pivotal intermediates in the synthesis of optically active nicotine analogs[1], phenanthroindolizidine alkaloids with potent antitumor activities[2], and various CNS-active therapeutics. This application note provides a comprehensive guide to the synthesis, mechanistic behavior, and application protocols of these critical intermediates, ensuring high stereochemical fidelity and yield.

Mechanistic Insights: The Aziridinium Ion Pathway

The defining characteristic of 2-(chloromethyl)pyrrolidines is their complex reactivity profile, which is governed by neighboring group participation. Upon neutralization of the hydrochloride salt, the free amine undergoes rapid intramolecular cyclization to form a highly reactive, bicyclic aziridinium ion intermediate[3].

Understanding the causality behind this intermediate is critical for controlling the reaction outcome:

-

Kinetic vs. Thermodynamic Control : The aziridinium ion can be attacked by nucleophiles at two distinct positions. Attack at the less sterically hindered exocyclic methylene carbon yields the substituted pyrrolidine (kinetic product). Conversely, attack at the endocyclic methine carbon results in a ring expansion, yielding a 3-substituted piperidine (thermodynamic product)[3].

-

Ring Contraction : The reverse process is also strategically utilized in drug design. For example, N-aryl-3-hydroxypiperidines can undergo ring contraction when treated with thionyl chloride, forming N-aryl-2-chloromethylpyrrolidines via the exact same aziridinium intermediate[4].

Fig 1. Mechanistic divergence of 2-chloromethylpyrrolidine via an aziridinium intermediate.

Experimental Protocols

The following protocols detail the synthesis of 1-methyl-2-chloromethylpyrrolidine hydrochloride and its subsequent conversion via nucleophilic substitution[1]. Every step is designed as a self-validating system to ensure trustworthiness and reproducibility.

Protocol A: Synthesis of 1-Methyl-2-chloromethylpyrrolidine Hydrochloride

Objective: Convert (S)-1-methyl-2-pyrrolidinemethanol (prolinol derivative) to its chloromethyl counterpart. Causality Check: Thionyl chloride (SOCl₂) is chosen over other halogenating agents because it produces volatile byproducts (SO₂ and HCl), simplifying downstream purification. The reaction is strictly maintained at 0 °C to prevent premature aziridinium formation and subsequent polymerization[1][2].

Step-by-Step Procedure :

-

Setup : Equip a 250 mL dry three-necked flask with a dropping funnel, a nitrogen inlet, and a condenser fitted with a gas trap (to capture HCl and SO₂ vapors)[2].

-

Substrate Preparation : Dissolve 5.0 g of (S)-1-methyl-2-pyrrolidinemethanol in 50 mL of anhydrous dichloromethane (CH₂Cl₂). Cool the system to 0 °C using an ice-water bath.

-

Chlorination : Dissolve 1.2 equivalents of freshly distilled SOCl₂ in 20 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the stirred substrate solution over 30 minutes. Validation: The dropwise addition controls the exothermic nature of the reaction, ensuring the internal temperature does not exceed 5 °C.

-

Maturation : Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.

-

Isolation : Concentrate the mixture under reduced pressure to remove the solvent and excess SOCl₂. Triturate the resulting residue with cold diethyl ether to precipitate the 1-methyl-2-chloromethylpyrrolidine hydrochloride salt.

-

Validation : Suction-filter the solid and dry under a nitrogen atmosphere. The product should present as a crystalline solid (Typical yield: 90-95%)[1].

Protocol B: Nucleophilic Substitution (Cyanation)

Objective: Convert the chloromethyl intermediate to an optically active 1-alkyl-2-cyanomethylpyrrolidine, a precursor for nicotine analogs[1]. Causality Check: The hydrochloride salt must first be neutralized to liberate the free amine, which immediately forms the reactive aziridinium species. Aqueous ethanol is utilized as the solvent to provide sufficient polarity to dissolve both the organic intermediate and the inorganic sodium cyanide (NaCN)[1].

Step-by-Step Procedure :

-

Neutralization : Dissolve 7.0 g of the synthesized (S)-1-methyl-2-chloromethylpyrrolidine hydrochloride in 35 mL of 80% aqueous ethanol at 0 °C.

-

Base Addition : Slowly add a solution of 1.1 equivalents of sodium bicarbonate (NaHCO₃) in 50 mL of water. Stir at 0 °C for 15 minutes. Validation: Effervescence (CO₂ release) indicates successful neutralization of the HCl salt.

-

Nucleophilic Attack : Add a solution of 1.25 equivalents of NaCN in 65 mL of 80% aqueous ethanol.

-

Reflux : Heat the mixture to reflux for 30 minutes. Causality: Elevated temperature provides the activation energy required for the cyanide ion to open the aziridinium ring efficiently, favoring the kinetic pyrrolidine product over the piperidine expansion under these specific solvent conditions.

-

Extraction : Cool the mixture, dilute with water, and extract three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the cyanomethylpyrrolidine.

Fig 2. Standard experimental workflow for the synthesis and application of chloromethyl pyrrolidines.

Quantitative Data & Regioselectivity

The choice of substrate, solvent, and temperature heavily influences the ratio of pyrrolidine to piperidine products. Table 1 summarizes these divergent outcomes based on established literature, providing a predictive framework for process chemists.

Table 1: Influence of Reaction Conditions on Pyrrolidine vs. Piperidine Formation

| Substrate | Reagent / Condition | Solvent | Temp (°C) | Major Product | Yield (%) | Ref |

| 1-Methyl-2-chloromethylpyrrolidine HCl | NaCN, NaHCO₃ | 80% aq. EtOH | 80 (Reflux) | 1-Methyl-2-cyanomethylpyrrolidine | 91 | [1] |

| 1-Ethyl-2-chloromethylpyrrolidine | Base (Thermal Rearrangement) | Neat / Gas Phase | >100 | 1-Ethyl-3-chloropiperidine | >80 | [3] |

| N-(Nitroaryl)-3-hydroxypiperidine | SOCl₂ (Ring Contraction) | CH₂Cl₂ | 40 (Reflux) | N-(Nitroaryl)-2-chloromethylpyrrolidine | 81 | [4] |

References

- US4321387A - Process for the preparation of optically active nicotine analogs Source: Google Patents URL

- Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids Source: MDPI URL

- Source: Journal of the American Chemical Society (ACS)

- An unexpected ring contraction of two nitroaryl pro-drugs: conversion of N-(nitroary1)-3-chloropiperidine derivatives into N-(nitroaryl)

Sources

Optimizing Chiral Alkylation: Protocols for (2R)-2-(Chloromethyl)pyrrolidine

Topic: Reaction conditions for alkylation with (2R)-2-(chloromethyl)pyrrolidine Content Type: Detailed Application Notes and Protocols

Introduction & Core Challenges

(2R)-2-(chloromethyl)pyrrolidine (often supplied as the hydrochloride salt, CAS: 7250-67-1) is a high-value chiral building block used extensively in the synthesis of antipsychotics (e.g., substituted benzamides), kinase inhibitors, and chiral auxiliaries.

However, it is not a simple alkyl halide. It belongs to the class of

The Aziridinium Paradox

The success of your alkylation depends on controlling the ring-opening of this aziridinium intermediate.

-

Path A (Desired): Nucleophilic attack at the methylene carbon retains the pyrrolidine ring.

-

Path B (Undesired): Nucleophilic attack at the ring methine leads to ring expansion, yielding a 3-substituted piperidine.

This guide provides protocols designed to maximize Path A (Retention) while maintaining high enantiopurity.

Mechanistic Insight (The "Why")

Understanding the equilibrium between the free base and the aziridinium ion is critical for troubleshooting.

Figure 1: The bifurcation of the reaction pathway. High temperatures and steric bulk on the nucleophile can increase the ratio of the piperidine byproduct (Product B).

Critical Reaction Parameters

Solvent Selection

The solvent dictates the tightness of the ion pair and the rate of aziridinium formation.

| Solvent | Polarity | Effect on Reaction | Recommendation |

| DMF / DMSO | High | Rapid aziridinium formation; stabilizes the ionic intermediate. | Preferred for difficult nucleophiles (e.g., weak phenols). |

| Acetone / MEK | Medium | Moderate rate. Good for Finkelstein conditions (adding NaI). | Good for scale-up; easier workup than DMF. |

| Toluene | Low | Slow reaction; often requires Phase Transfer Catalysis (PTC). | Use only if water exclusion is critical or for specific biphasic protocols. |

| Water/Alcohol | High | AVOID. Hydrolysis of the aziridinium ion competes with the nucleophile. | Do not use protic solvents. |

Base Selection

The base serves two roles: neutralizing the HCl salt and activating the nucleophile (e.g., phenol).

-

Carbonates (K₂CO₃, Cs₂CO₃): The standard. Cesium is preferred for sterically hindered phenols due to the "Cesium Effect" (higher solubility/reactivity).

-

Hydrides (NaH): Use only if the nucleophile is non-acidic (e.g., an amide or alcohol). Warning: Highly exothermic with the HCl salt; neutralize carefully.

-

Tertiary Amines (TEA, DIPEA): Generally avoided as the primary base because they can compete as nucleophiles, forming quaternary ammonium salts.

Application Protocol: O-Alkylation of Phenols

This is the most common application (e.g., synthesis of substituted salicylamides).

Reagents[1][2]

-

Substrate: Substituted Phenol (1.0 equiv)

-

Reagent: (2R)-2-(chloromethyl)pyrrolidine HCl (1.1 – 1.2 equiv)

-

Base: Potassium Carbonate (anhydrous, 2.5 – 3.0 equiv)

-

Solvent: Acetone (reagent grade) or DMF (anhydrous)

Step-by-Step Methodology

-

Activation:

-

Charge the reaction vessel with the Phenol (1.0 equiv) and Solvent (10 mL/g).

-

Add K₂CO₃ (2.5 equiv).

-

Stir at room temperature for 15–30 minutes to ensure deprotonation of the phenol (phenoxide formation). Visual cue: Color change often observed.

-

-

Reagent Addition:

-

Add (2R)-2-(chloromethyl)pyrrolidine HCl (1.2 equiv) as a solid in a single portion.

-

Note: Adding the salt directly minimizes handling of the vesicant free base.

-

-

Reaction (The Heating Phase):

-

Heat the mixture to reflux (approx. 56°C for Acetone, 80°C for DMF) .

-

Time: Typically 12–24 hours.

-

Monitoring: Check TLC or HPLC. Look for the disappearance of the phenol.

-

Critical Check: If the reaction stalls, add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to facilitate the reaction via the Finkelstein mechanism (in situ formation of the iodide, which is a better leaving group).

-

-

Work-up:

-

Cool to room temperature.

-

Filter off the inorganic solids (KCl/K₂CO₃).

-

Concentrate the filtrate under reduced pressure.[1]

-

Partition: Dissolve residue in EtOAc and wash with water (x2) and brine (x1).

-

pH Adjustment: The product is a basic amine. Ensure the aqueous layer is basic (pH > 10) during extraction to keep the product in the organic phase. If you wash with acid, the product will move to the aqueous layer (useful for purification).

-

-

Purification:

-

The crude material often contains traces of the piperidine rearrangement product.

-

Recrystallization (if solid) or Column Chromatography (DCM/MeOH/NH₃) is usually required.

-

Workflow Visualization

Figure 2: Standard operational workflow for O-alkylation. Maintaining basic pH during extraction is crucial for recovery.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield | Polymerization of reagent. | Add the reagent in portions over 1 hour. Lower the temperature slightly. |

| High Piperidine Impurity | Thermodynamic control favored.[2][3] | Reduce reaction temperature.[4] Switch solvent from DMF to Acetone. |